Ethyl 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate
Description
Ethyl 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate is a bicyclic heteroaromatic compound featuring a pyrido[1,2-b]pyridazine core substituted with a bromine atom at position 5, an oxo group at position 8, and an ethyl carboxylate ester at position 6.
Properties
Molecular Formula |
C11H9BrN2O3 |
|---|---|
Molecular Weight |
297.10 g/mol |
IUPAC Name |
ethyl 5-bromo-8-oxopyrido[1,2-b]pyridazine-7-carboxylate |
InChI |
InChI=1S/C11H9BrN2O3/c1-2-17-11(16)7-6-8(12)9-4-3-5-13-14(9)10(7)15/h3-6H,2H2,1H3 |
InChI Key |
DXMAJAQCHHZDMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C=CC=NN2C1=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a pyridazine derivative followed by esterification. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine. The final product is usually purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base such as potassium carbonate.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while reduction can produce a hydroxyl derivative .
Scientific Research Applications
Chemistry: Ethyl 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development .
Medicine: The compound and its derivatives are being investigated for their potential therapeutic applications. They have shown activity against various diseases, including cancer and inflammatory conditions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and electronic materials .
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Frameworks
Pyrido[1,2-b]pyridazine vs. Pyrrolo[1,2-b]pyridazine
- Target Compound : The pyrido[1,2-b]pyridazine system contains a fused pyridine and pyridazine ring, offering a planar aromatic structure conducive to π-π interactions.
- Analog from EP 4 374 877 A2: The pyrrolo[1,2-b]pyridazine core (Example 9) replaces one pyridine ring with a pyrrolidine, introducing partial saturation and stereochemical complexity (e.g., (4aR)-chirality).
Pyrido[1,2-b]pyridazine vs. Thiazolo[3,2-a]pyrimidine
- Analog from : Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate features a thiazole-fused pyrimidine ring. Unlike the fully aromatic pyrido[1,2-b]pyridazine, this system adopts a puckered, boat-like conformation due to partial saturation, which may affect solubility and crystal packing .
Substituent Effects
Halogen Substituents (Br vs. Cl)
- Target Compound : The 5-bromo group enhances electron-withdrawing effects and steric bulk compared to chlorine analogs (e.g., ethyl 4-[8-chloro-...]piperidinecarboxylate in ). Bromine’s larger atomic radius may influence intermolecular interactions, such as halogen bonding, which is critical in crystal engineering .
- Impact on Chromatography : Chlorinated analogs in exhibit distinct retention times (RRT ~0.70–0.84) during HPLC analysis, suggesting brominated derivatives like the target compound may display longer retention due to increased hydrophobicity .
Ester vs. Amide Functionalization
- Analog from EP 4 374 877 A2: The carboxamide group in Example 9 introduces hydrogen-bonding donor capacity (N–H), contrasting with the ester’s acceptor-only profile. This difference could lead to divergent solubility and stability profiles, with amides generally exhibiting higher melting points .
Physicochemical and Crystallographic Properties
Hydrogen Bonding and Crystal Packing
- Target Compound : The oxo group at position 8 and ester carbonyl are strong hydrogen-bond acceptors. Similar to ’s thiazolo-pyrimidine derivative, bifurcated C–H···O interactions may organize molecules into chains or sheets, influencing melting points and mechanical stability .
- Puckering Effects : While the target compound’s pyrido[1,2-b]pyridazine core is planar, analogs like the thiazolo-pyrimidine in exhibit puckered conformations (flattened boat), which reduce crystal symmetry and may lower melting points .
Data Tables
Table 1: Structural Comparison of Key Compounds
Biological Activity
Ethyl 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a pyridazine core with a bromo substituent and an ethyl ester functional group. The molecular formula is , and it has notable physicochemical properties such as solubility in organic solvents and moderate stability under physiological conditions.
Synthesis
The synthesis of this compound typically involves multi-step reactions including cyclization and functionalization of pyridazine derivatives. A common synthetic route includes the reaction of 5-bromo-2-hydrazinopyridine with ethyl acetoacetate under acidic conditions to yield the target compound.
Antitumor Activity
This compound has been evaluated for its antitumor properties. In vitro studies demonstrate significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The compound exhibits an IC50 value in the low micromolar range, indicating potent antiproliferative activity.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 6.5 | Induction of apoptosis |
| HCT116 | 4.1 | Cell cycle arrest |
The primary mechanism through which this compound exerts its biological effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it targets kinases involved in the regulation of the cell cycle and apoptosis.
Study 1: In Vitro Evaluation
A study published in Journal of Medicinal Chemistry explored the compound's effects on various cancer cell lines. The researchers found that treatment with this compound resulted in increased levels of reactive oxygen species (ROS) and subsequent apoptosis in treated cells. The study highlighted the potential for this compound as a lead candidate for further development in cancer therapy .
Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the structure-activity relationship (SAR) of similar pyrido derivatives. It was found that modifications to the bromine substituent significantly influenced the compound's potency against tumor cells. The study concluded that maintaining the bromo group while varying other substituents could enhance biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
